L-METHIONINE (13C5; 15N)
Description
Rationale for ¹³C₅ and ¹⁵N Labeling of L-Methionine (B1676389) for Research Applications
The specific labeling of L-methionine with five ¹³C atoms and one ¹⁵N atom provides a comprehensive tool for metabolic investigation. This dual-labeling strategy allows researchers to simultaneously track the fate of both the carbon backbone and the nitrogen atom of the amino acid as it participates in various cellular processes. animbiosci.orgnih.gov
L-methionine is a crucial amino acid involved in several key metabolic functions:
Protein Synthesis: As a fundamental building block of proteins, labeled methionine can be traced as it is incorporated into newly synthesized proteins, allowing for the measurement of protein turnover rates.
Methylation: Methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in countless biological reactions, including DNA and protein methylation. Tracking the ¹³C-labeled methyl group provides insight into these critical regulatory pathways.
Transsulfuration Pathway: The carbon skeleton and nitrogen of methionine are used in the synthesis of other important molecules, such as cysteine. nih.gov
By labeling all five carbons, researchers can follow the entire carbon skeleton through these transformations. The additional ¹⁵N label allows for the study of nitrogen metabolism, such as transamination and deamination reactions, providing a more complete picture of the amino acid's fate. animbiosci.orgnih.gov For example, studies have used ¹³C₅¹⁵N-methionine to trace its conversion through the transsulfuration pathway to produce cysteine or its diversion into the polyamine synthesis pathway. nih.gov This detailed tracking is essential for understanding how cancer cells, for instance, rewire their metabolic pathways to support growth. nih.gov
| Property | Value | Source |
|---|---|---|
| Chemical Formula | ¹³CH₃S¹³CH₂¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | sigmaaldrich.com |
| Molecular Weight | 155.17 g/mol | sigmaaldrich.comisotope.com |
| CAS Number | 202468-47-1 | sigmaaldrich.comimmunomart.com |
| Isotopic Purity | Typically ≥98% for ¹³C and ¹⁵N | sigmaaldrich.comisotope.com |
| Primary Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR | isotope.comisotope.com |
Historical Context of Isotope Tracing in Metabolic Investigations
The use of isotopes as tracers in biochemical research has a rich history that has fundamentally shaped our understanding of metabolism. tandfonline.com The concept was pioneered by Georg de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work. nih.govwikipedia.org Early studies in the 1930s and 1940s primarily used radioactive isotopes (radionuclides) like ³²P and ¹⁴C to follow the transformation of molecules in biological systems. tandfonline.comnih.gov These radiotracer experiments were groundbreaking, revealing the dynamic nature of metabolic processes and helping to map out complex pathways for the first time. tandfonline.comnih.gov
The discovery of radioactivity in the late 19th century paved the way for these techniques. nih.gov Scientists like Frederick Soddy first provided evidence for the existence of isotopes, and the development of early mass spectrometers allowed for their identification. nih.gov While radioisotopes were powerful tools, their use was limited by safety concerns.
The subsequent development and application of stable, non-radioactive isotopes marked a new era in metabolic research. nih.gov Stable isotopes like ¹³C, ¹⁵N, and ²H could be safely used in humans, opening up new avenues for clinical and nutritional research. diagnosticsworldnews.com The combination of stable isotope labeling with advanced analytical methods like mass spectrometry and NMR has driven progress in the field for over 80 years, allowing for increasingly sophisticated studies of mammalian protein metabolism and other physiological processes. physoc.orgnih.gov This evolution from radioactive to stable isotope tracers has made metabolic investigation safer, more versatile, and applicable to a broader range of biological questions. diagnosticsworldnews.comnih.gov
| Era | Key Development | Significance | Source |
|---|---|---|---|
| Late 19th Century | Discovery of radioactivity | Laid the fundamental groundwork for using isotopes as tracers. | tandfonline.comnih.gov |
| Early 20th Century | Concept of isotopes introduced (Frederick Soddy) | Provided the first evidence for elements existing in forms with different masses. | nih.gov |
| 1930s-1940s | Pioneering work by Georg de Hevesy using radioactive tracers (e.g., ³²P) | Demonstrated that isotopes could be used to trace chemical processes in biological systems, revealing the dynamic state of metabolism. | nih.gov |
| 1940s | First use of ¹⁴C in radiotracer studies | Enabled the tracing of carbon-based molecules, which is central to biochemistry. | tandfonline.com |
| Mid-20th Century to Present | Increased use of stable isotopes (¹³C, ¹⁵N, ²H) | Allowed for safe and ethical metabolic studies in humans, leading to widespread application in clinical research, nutrition, and physiology. | diagnosticsworldnews.comnih.gov |
Properties
Molecular Weight |
155.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Purity Characterization of L Methionine 13c5; 15n for Research
Chemo-Enzymatic and Biosynthetic Approaches for Isotopic Enrichment
The generation of L-METHIONINE (B1676389) (¹³C₅; ¹⁵N) relies on sophisticated methods that combine chemical synthesis and biological processes to achieve high levels of isotopic incorporation.
Biosynthetic Approaches: A primary method for producing uniformly labeled amino acids involves microbial fermentation. In this approach, microorganisms such as Escherichia coli or yeast species are cultured in a minimal medium where the sole sources of carbon and nitrogen are isotopically enriched precursors. rsc.orgnih.gov For L-METHIONINE (¹³C₅; ¹⁵N), this would involve:
Carbon Source: A ¹³C-labeled glucose (or another ¹³C-enriched carbon source) is provided, ensuring that all five carbon atoms in the methionine backbone are derived from this labeled precursor. nih.gov
Nitrogen Source: A ¹⁵N-labeled salt, typically ¹⁵NH₄Cl (Ammonium Chloride (¹⁵N)), serves as the exclusive nitrogen source for the synthesis of the amino group. nih.gov
The microorganisms' native metabolic pathways assemble these labeled atoms into the final L-methionine molecule. The methionine is then extracted from the microbial biomass and purified. rsc.org This biological approach is highly effective for producing the natural L-stereoisomer with uniform labeling across the molecule.
Chemo-Enzymatic Synthesis: Chemo-enzymatic methods offer an alternative, highly controlled route to labeled amino acids. These processes leverage the high stereospecificity of enzymes to catalyze key reaction steps, ensuring the correct L-configuration of the final product. nih.govnih.gov A general pathway may involve:
Precursor Synthesis: A corresponding α-keto acid precursor to methionine, α-keto-γ-(methylthio)butyric acid, is synthesized using ¹³C-labeled building blocks.
Enzymatic Amination: An enzyme, such as an amino acid dehydrogenase, is used to introduce the amino group. nih.gov The reaction is performed using a ¹⁵N-labeled amine donor, like ¹⁵NH₄Cl, to incorporate the nitrogen isotope. nih.gov For instance, bacterial NAD-dependent amino acid dehydrogenases can catalyze the stereospecific conversion of the α-ketoacid into L-[(¹⁵)N]methionine. nih.gov
Cofactor Regeneration: In enzymatic reactions requiring cofactors like NADH, a regeneration system, often involving another enzyme like glucose dehydrogenase, is employed to ensure the reaction proceeds to completion. nih.gov
Another advanced chemo-enzymatic strategy involves diverting microbial metabolic pathways. For example, the E. coli methionine biosynthetic pathway can be engineered by introducing enzymes like O-acetylhomoserine sulfhydrylase from other organisms, such as Corynebacterium glutamicum. mdpi.com This allows for the conversion of specifically designed, isotopically labeled precursors into the desired amino acid. mdpi.com
Methodologies for Assessing Isotopic Purity and Chemical Identity (Excluding Basic Compound Identification Data)
Verifying the isotopic enrichment and confirming the chemical identity of L-METHIONINE (¹³C₅; ¹⁵N) is critical for its use as a research standard. Advanced analytical techniques are employed to quantify these characteristics beyond simple confirmation.
Mass Spectrometry (MS): This is the cornerstone technique for determining isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS): Instruments like the Q-Exactive HF mass spectrometer can determine the accurate mass of the labeled compound, confirming the incorporation of the stable isotopes. nih.gov The expected mass shift for L-METHIONINE (¹³C₅; ¹⁵N) is M+6 compared to its unlabeled counterpart. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS): This method is used to confirm the position of the labels by analyzing the fragmentation patterns of the molecule. A novel strategy for analyzing methionine-containing peptides involves fixed-charge derivatization of the methionine side-chain, allowing for selective identification and fragmentation analysis. nih.gov
Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This technique can be used for species-specific isotope dilution analysis. While often used for elemental isotopes like ³⁴S, the principle of using a labeled standard to quantify the unlabeled analyte is central to the application of L-METHIONINE (¹³C₅; ¹⁵N) in metabolic studies. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the location of the ¹³C labels within the molecule. While ¹⁵N NMR is also possible, ¹³C NMR is more common for verifying the carbon backbone labeling. The resulting spectra provide unambiguous evidence of the isotopic substitution pattern. The compound is widely used in NMR-based research to study the structure and dynamics of macromolecules. isotope.comisotope.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the labeled methionine from any unlabeled counterparts or other impurities prior to MS analysis, ensuring that the purity assessment is accurate. rsc.org Methods often utilize reverse-phase columns, such as C18, to achieve separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can also be employed to confirm the identity and isotopic enrichment of the labeled methionine. rsc.org
A combination of these methods is typically required to provide a comprehensive characterization of the isotopic and chemical purity of the final product.
Quality Control Parameters for Research-Grade L-METHIONINE (¹³C₅; ¹⁵N)
For L-METHIONINE (¹³C₅; ¹⁵N) to be reliable as a research-grade standard, particularly for quantitative applications, it must meet stringent quality control specifications. These parameters are typically detailed in a Certificate of Analysis (CoA) provided by the manufacturer. isotope.comnih.gov
Key quality control specifications include:
Isotopic Enrichment: This is the most critical parameter. It specifies the percentage of molecules that are fully labeled with all five ¹³C atoms and the ¹⁵N atom. For research-grade material, this value is typically very high.
Chemical Purity: This measures the percentage of the material that is the specified chemical compound (L-methionine), irrespective of its isotopic composition.
Optical Purity/Enantiomeric Excess: This parameter confirms that the compound is in the biologically active L-form. It is often assessed by measuring the optical activity.
Metrological Traceability: For use as a calibrant or certified reference material (CRM), the assigned purity and concentration values must be traceable to a recognized standard, such as those from the National Institute of Standards and Technology (NIST) or the National Metrology Institute of Japan (NMIJ), through an unbroken chain of calibrations. fujifilm.com
The table below summarizes typical quality control parameters for research-grade L-METHIONINE (¹³C₅; ¹⁵N) based on data from commercial suppliers.
| Parameter | Typical Specification | Method of Analysis |
| Isotopic Enrichment (¹³C) | ≥98-99 atom % | Mass Spectrometry |
| Isotopic Enrichment (¹⁵N) | ≥98-99 atom % | Mass Spectrometry |
| Chemical Purity | ≥95-98% | HPLC, Quantitative NMR (qNMR) |
| Optical Activity ([α]25/D) | +23.1° (c = 1 in 1 M HCl) | Polarimetry |
| Form | Solid / Crystalline Powder | Visual Inspection |
Table 1: Representative quality control parameters for research-grade L-METHIONINE (¹³C₅; ¹⁵N). Data compiled from multiple sources. isotope.comsigmaaldrich.comsigmaaldrich.com
Adherence to these QC standards ensures that the labeled compound will perform reliably in sensitive analytical applications, providing the accuracy and precision required for quantitative metabolic research. fujifilm.com
Advanced Analytical Techniques for Isotope Tracing with L Methionine 13c5; 15n
Mass Spectrometry-Based Platforms for Labeled Metabolite and Protein Analysis
Mass spectrometry (MS) is a cornerstone of metabolic research, offering high sensitivity and specificity for the detection and quantification of isotopically labeled molecules. sigmaaldrich.com When coupled with separation techniques like gas or liquid chromatography, MS can unravel the intricate web of metabolic pathways. The use of stable isotopes like ¹³C and ¹⁵N in L-methionine (B1676389) allows researchers to distinguish between endogenous and exogenously supplied amino acids, enabling precise tracking of its metabolic fate. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Intermediates
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile or derivatized metabolic intermediates. In studies involving L-METHIONINE (13C5; 15N), GC-MS can be employed to quantify the incorporation of the labeled atoms into various downstream metabolites. Although not all amino acids are inherently volatile, derivatization can make them suitable for GC-MS analysis. sigmaaldrich.com This method offers high resolving power, but the need for derivatization can add complexity to sample preparation. sigmaaldrich.com Researchers have utilized GC-MS to analyze amino acid isotopologues, providing detailed information on metabolic pathways. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of complex biological samples such as plasma and tissue extracts. mtoz-biolabs.comthermofisher.com It circumvents the need for derivatization often required in GC-MS, allowing for the direct analysis of a wide range of compounds. thermofisher.com In the context of L-METHIONINE (13C5; 15N), LC-MS/MS (tandem mass spectrometry) is a powerful tool for both qualitative and quantitative analysis of the labeled amino acid and its metabolites. mtoz-biolabs.com This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling precise measurements in intricate biological matrices. mtoz-biolabs.com
A key application of LC-MS with labeled methionine is in quantitative proteomics, where it is used as an internal standard for the accurate measurement of protein abundance. nih.gov For instance, a fast and precise LC-MS/MS method has been developed for the simultaneous, targeted analysis of underivatized amino acids in biological samples, using uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards to ensure accuracy and minimize matrix effects. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Ratio Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure mass-to-charge ratios with exceptional accuracy, which is crucial for distinguishing between isotopologues with very small mass differences. buchem.com This precision is vital in stable isotope tracing studies to accurately determine the enrichment of ¹³C and ¹⁵N in metabolites derived from L-METHIONINE (13C5; 15N). researchgate.net HRMS instruments, such as quadrupole-Orbitrap and quadrupole time-of-flight mass spectrometers, can resolve isotopic peaks that would otherwise overlap in lower-resolution instruments, leading to more accurate quantification of isotopic enrichment. researchgate.netmdpi.com
| Technique | Primary Application | Key Advantage | Consideration |
|---|---|---|---|
| GC-MS | Analysis of volatile metabolic intermediates | High chromatographic resolution | Often requires derivatization |
| LC-MS/MS | Quantification in complex biological matrices | High sensitivity and specificity without derivatization | Matrix effects can influence ionization |
| HRMS | Precise determination of isotope ratios | High mass accuracy and resolution | Higher instrument cost |
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) for Targeted Analysis
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are targeted mass spectrometry techniques that offer high sensitivity and specificity for quantifying specific peptides or metabolites. mdpi.comnih.gov SRM, typically performed on a triple quadrupole mass spectrometer, monitors specific precursor-product ion transitions. nih.gov PRM, an emerging alternative performed on high-resolution instruments, monitors all product ions of a targeted precursor simultaneously. mdpi.comnih.gov
Both techniques are invaluable for quantitative proteomics and metabolomics studies using L-METHIONINE (13C5; 15N). They can be used to precisely quantify proteins and metabolites in complex mixtures, often with the aid of stable isotope-labeled internal standards. nih.goveurisotop.com Research has shown that PRM and SRM exhibit comparable linearity, dynamic range, and precision for targeted quantitative proteomics. nih.gov The ability of PRM to acquire full MS/MS spectra provides a high degree of specificity, confirming the identity of the targeted peptide. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. isotope.com In isotopic tracing studies with L-METHIONINE (13C5; 15N), NMR can be used to track the incorporation of the ¹³C and ¹⁵N labels into various biomolecules, offering insights into metabolic pathways and fluxes. isotope.com
13C-NMR Applications in Metabolic Flux Profiling
¹³C-NMR spectroscopy is particularly useful for metabolic flux profiling. By analyzing the ¹³C labeling patterns in metabolites, researchers can deduce the relative activities of different metabolic pathways. The use of L-METHIONINE (13C5; 15N) as a tracer in ¹³C-NMR studies allows for the detailed investigation of one-carbon metabolism and its connections to other pathways. The introduction of stable isotopes like ¹³C into methionine facilitates the study of tumor metabolism by tracking the incorporation of labeled carbon into metabolic products within cancerous tissues.
| Analytical Technique | Research Area | Key Finding | Reference |
|---|---|---|---|
| LC-MS/MS | Quantitative Proteomics | [¹³C, ¹⁵N]-labeled amino acids serve as effective internal standards for accurate protein quantification in complex biological samples. | nih.gov |
| HRMS (PRM) | Targeted Proteomics | PRM provides high specificity and comparable quantitative performance to SRM for the analysis of proteins in complex mixtures like HDL. | nih.gov |
| ¹³C-NMR | Cancer Metabolism | ¹³C-labeled methionine enables the tracking of metabolic products in cancerous tissues, providing insights into tumor metabolism. |
15N-NMR for Nitrogen Pathway Elucidation
The use of L-METHIONINE labeled with the stable isotope ¹⁵N, in concert with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful method for elucidating the intricate pathways of nitrogen metabolism. researchgate.net ¹⁵N-NMR is particularly valuable because ¹⁵N has a nuclear spin of ½, which results in narrower line widths compared to the more abundant ¹⁴N isotope. This characteristic enhances the resolution and sensitivity of NMR experiments, making it a precise tool for tracking the fate of the ¹⁵N atom from L-methionine as it is metabolized and incorporated into other nitrogen-containing compounds. researchgate.net
In metabolic studies, L-METHIONINE (13C5; ¹⁵N) can be introduced into a biological system, such as cell cultures or whole organisms. nih.gov As the labeled methionine is processed, the ¹⁵N atom can be transferred to other molecules through various biochemical reactions, including transamination. By acquiring ¹⁵N-NMR spectra over time, researchers can monitor the appearance of the ¹⁵N label in different metabolites, such as other amino acids and nucleotides. researchgate.netrsc.org This allows for the direct observation and mapping of nitrogen flow through metabolic networks. researchgate.net
For instance, studies have successfully used ¹⁵N-labeled ammonium (B1175870) to trace its incorporation into the amide group of glutamine and subsequently into the α-amino groups of other amino acids like glutamate (B1630785) and arginine, demonstrating the functionality of the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. researchgate.net Similar principles apply to tracing the nitrogen from L-methionine. The dual labeling with ¹³C in the carbon skeleton and ¹⁵N in the amino group of L-METHIONINE (13C5; ¹⁵N) provides a comprehensive view of both carbon and nitrogen fate simultaneously. rsc.org
While ¹³C tracing is more common for studying central carbon metabolism, ¹⁵N tracing provides direct and independent evidence for nitrogen-carrying reactions. rsc.org The combination within a single tracer molecule like L-METHIONINE (13C5; ¹⁵N) expands the scope of metabolic flux analysis, offering a more detailed picture of the interplay between carbon and nitrogen metabolism, particularly in amino acid and nucleotide synthesis. rsc.org
Table 1: Key Research Findings from ¹⁵N-NMR Metabolic Studies
| Tracer Used | Biological System | Key Finding | Reference |
|---|---|---|---|
| ¹⁵NH₄⁺ / ¹⁵NO₃⁻ | Picea glauca (White Spruce) buds | Demonstrated that NH₄⁺ is assimilated primarily through the GS/GOGAT pathway, first into glutamine, then glutamate, and subsequently other amino acids. | researchgate.net |
| ¹⁵N-labeled amino acids | Mammalian cell culture | Showed that ¹⁵N-NMR can be used to monitor the transport and metabolism of individual amino acids, including the production of ¹⁵NH₃ in enzyme-catalyzed reactions. | researchgate.net |
| ¹³C, ¹⁵N-labeled glucose and glutamine | Human cells | Enabled simultaneous tracing of carbon and nitrogen, providing evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism that complemented the ¹³C data on central carbon metabolism. | rsc.org |
Advanced Data Processing and Computational Tools for Isotopic Data Interpretation
The analysis of data from stable isotope tracing experiments using L-METHIONINE (13C5; ¹⁵N) is a complex task that necessitates the use of advanced data processing and computational tools. researchgate.net These experiments generate large, intricate datasets from analytical platforms like mass spectrometry (MS) and NMR, which require specialized software to translate raw data into meaningful biological insights. nih.govuni-muenchen.de
A primary challenge in interpreting isotopic data is the deconvolution of complex mass spectra, which contain signals from both unlabeled (natural abundance) and labeled isotopologues of various metabolites. researchgate.net Software tools are essential for correcting for the natural abundance of isotopes and accurately quantifying the fractional enrichment of the tracer in downstream metabolites. oup.com
Several open-source and commercial software packages have been developed to address these challenges. For untargeted metabolomics, tools like XCMS are widely used to identify metabolic features that differ between experimental conditions. nih.gov For targeted analysis of stable isotope labeling data, software such as Maven (El-Maven) and MetaboAnalyst are commonly employed. nih.govoup.com Specifically for isotopic data, several tools have been created to automate the detection and quantification of isotopologues:
IsoCor and PolyMID : Used for data correction to remove biases from natural isotope abundances and mass spectra overlap. oup.com
Miso : An R package designed for analyzing data from experiments using multiple isotope labels, capable of handling isotopes like ¹³C and ¹⁵N. oup.com
MetExtract II : A toolbox that detects metabolites by recognizing specific isotope patterns from stable isotope labeling in high-resolution mass spectrometry data. acs.org
DIMet : A comprehensive tool for the differential analysis of targeted tracer data, supporting time-series analysis and integration with other omics data. oup.com
Skyline : A Windows-based application that supports various quantitative workflows, including those with multiple labeling strategies like ¹³C/¹⁵N labeling. nih.gov
These computational tools perform several critical functions, including peak picking, retention time alignment, identification of labeled compounds, quantification of isotopologue distributions, and metabolic flux analysis (MFA). researchgate.netnih.gov MFA uses the measured labeling patterns in conjunction with a metabolic network model to calculate the rates (fluxes) of biochemical reactions. nih.gov The development of computational frameworks that can handle dual-labeling data, such as that from L-METHIONINE (13C5; ¹⁵N), allows for the simultaneous quantification of both carbon and nitrogen fluxes, offering a more complete and rigorous understanding of cellular metabolism. rsc.orgnih.gov
Table 2: Selected Computational Tools for Isotopic Data Analysis
| Tool Name | Primary Function | Key Features | Reference |
|---|---|---|---|
| Miso | Analysis of multiple isotope labeling data | R package, supports various isotopes (¹³C, ¹⁵N, ²H, etc.), automated tracking of labeled metabolites. | oup.com |
| DIMet | Differential analysis of targeted tracer data | Supports pairwise and time-series analyses, integrates with transcriptomics, available on Galaxy platform. | oup.com |
| MetExtract II | Untargeted metabolomics with stable isotopes | Detects metabolites based on SIL-specific isotope patterns from LC-HRMS data. | acs.org |
| Skyline | Quantitative proteomics and metabolomics | Supports multiple labeling strategies (e.g., ¹³C/¹⁵N), retention time selection, peak detection. | nih.gov |
| XCMS | Untargeted metabolomic data processing | Peak detection, retention time correction, and alignment of LC/MS data. | nih.gov |
Applications of L Methionine 13c5; 15n in Cellular and Molecular Metabolism Research
Protein Synthesis and Turnover Dynamics
L-METHIONINE (B1676389) (13C5; 15N) is instrumental in quantifying the life cycle of proteins, from their creation to their degradation. This is crucial for understanding how cells regulate their protein content, which is fundamental to cellular function. nih.govclearsynth.com
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology and Variants
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of isotopically labeled amino acids into proteins. nih.govckgas.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. sigmaaldrich.com One population receives the "light" amino acid (e.g., standard L-methionine), while the other receives the "heavy" form, such as L-METHIONINE (13C5; 15N). ckgas.comsigmaaldrich.com
After a period of cell growth, typically several doublings to ensure complete incorporation, the proteins in the "heavy" population will contain L-METHIONINE (13C5; 15N), making them heavier than their counterparts in the "light" population. nih.gov The two cell populations can then be combined, and the proteins extracted, digested into peptides, and analyzed by mass spectrometry. sigmaaldrich.com The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition, and the ratio of the intensities of the "heavy" and "light" peptides provides a precise measure of their relative abundance. isotope.com
Variants of the SILAC method can involve the use of different isotopically labeled amino acids or multiplexing with different isotopic forms to compare more than two conditions simultaneously. sigmaaldrich.com
Table 1: Key Features of SILAC using L-METHIONINE (13C5; 15N)
| Feature | Description |
|---|---|
| Principle | Metabolic incorporation of "heavy" L-METHIONINE (13C5; 15N) and "light" (unlabeled) L-methionine into two distinct cell populations. |
| Readout | Relative quantification of protein abundance by comparing the mass spectrometry signal intensities of heavy and light peptide pairs. |
| Advantages | High accuracy and reproducibility, as samples are mixed early in the workflow, minimizing experimental variability. isotope.com Applicable to any cell culture system. nih.gov |
| Application | Comparing protein expression profiles between different cellular states (e.g., diseased vs. healthy, treated vs. untreated). ckgas.com |
Quantitative Assessment of Protein Synthesis Rates in Cellular Systems
By introducing L-METHIONINE (13C5; 15N) into cell culture media, researchers can directly measure the rate at which new proteins are synthesized. nih.gov As cells translate mRNA into proteins, they incorporate the labeled methionine. By collecting samples at different time points and analyzing the isotopic enrichment of the proteome using mass spectrometry, the fractional synthesis rate (FSR) of individual proteins can be calculated. nih.gov This provides a dynamic view of the cell's response to various stimuli or conditions. nih.gov
For instance, studies have used this approach to investigate how dietary restrictions, such as sulfur amino acid restriction, affect protein synthesis in different tissues, revealing that the brain may be more resistant to such perturbations than skeletal muscle. nih.gov
Elucidation of Protein Degradation Pathways and Half-Lives
The turnover of a protein is a balance between its synthesis and degradation. nih.gov By first labeling the entire proteome with L-METHIONINE (13C5; 15N) and then switching the cells to a medium containing the unlabeled "light" methionine (a pulse-chase experiment), scientists can track the decay of the "heavy" signal over time. clearsynth.com This allows for the determination of the half-life of individual proteins, providing insights into their stability and the pathways that govern their degradation. bmglabtech.com Understanding protein degradation is crucial, as it is a key regulatory mechanism in the cell.
Investigation of Specific Protein Localization and Trafficking Mechanisms
The precise location of a protein within a cell is critical to its function. nih.gov While not a direct imaging agent, L-METHIONINE (13C5; 15N) can be used in conjunction with biochemical fractionation and proteomics to determine the subcellular localization of newly synthesized proteins. By isolating specific organelles (e.g., mitochondria, endoplasmic reticulum) at various time points after introducing the labeled amino acid, researchers can track the movement of proteins between different cellular compartments. elifesciences.orgpromega.co.uk This approach can help to unravel the complex mechanisms of protein trafficking and identify factors that regulate this process. elifesciences.org
One-Carbon Metabolism and Methylation Pathways
One-carbon metabolism is a network of biochemical reactions essential for the synthesis of nucleotides and amino acids, and for methylation reactions. tavernarakislab.gr L-methionine is a central player in this network. mdpi.com
Tracing the Methionine Cycle and S-Adenosylmethionine (SAM) Metabolism
L-METHIONINE (13C5; 15N) is an invaluable tracer for dissecting the methionine cycle. In this cycle, methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.govwikipedia.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. tavernarakislab.gr Homocysteine can be remethylated to regenerate methionine, completing the cycle. tavernarakislab.gr
By supplying cells with L-METHIONINE (13C5; 15N), researchers can follow the labeled carbon and nitrogen atoms as they flow through these interconnected pathways. nih.gov This allows for the quantification of flux through the methionine cycle and the rate of SAM synthesis. nih.gov Such studies have revealed intricate links between the methionine cycle and other metabolic pathways, such as serine metabolism and de novo ATP synthesis, and their combined role in supporting methylation reactions. nih.gov
Table 2: Research Findings from Tracing Studies with L-METHIONINE (13C5; 15N)
| Research Area | Key Finding | Citation |
|---|---|---|
| Cancer Cell Metabolism | In cancer cells, serine metabolism supports the methionine cycle not only by providing one-carbon units but also through de novo ATP synthesis, which is required for the conversion of methionine to SAM. | nih.gov |
| Methylation Dynamics | The use of 13C-labeled methionine allows for the tracking of methyl-group transfer to macromolecules like DNA and RNA, providing temporal information on active methylation processes. | nih.gov |
| Methionine Cycle Regulation | Serine starvation leads to increased methionine levels but decreased levels of the downstream metabolites SAM and SAH, indicating a reduction in the conversion of methionine to the essential methyl donor SAM. | nih.gov |
Investigating Transsulfuration Pathway Dynamics
The transsulfuration pathway is a critical metabolic route that connects methionine metabolism with the synthesis of cysteine and the antioxidant glutathione. L-METHIONINE (13C5; 15N) is instrumental in elucidating the dynamics of this pathway. By tracking the labeled carbon and nitrogen atoms, researchers can follow the conversion of methionine to homocysteine and its subsequent entry into the transsulfuration pathway. nih.gov
Studies utilizing this tracer have revealed important details about the regulation and flux through this pathway in different cell types and conditions. For instance, in certain cancer cells, it has been observed that a significant portion of methionine enters the polyamine synthesis pathway, which can limit its availability for the transsulfuration pathway. nih.gov This redirection of methionine metabolism can lead to an increased dependence on exogenous cysteine for survival. nih.gov In contrast, other cell types readily channel methionine-derived homocysteine into the synthesis of cystathionine (B15957) and subsequently cysteine. nih.gov The use of L-METHIONINE (13C5; 15N) allows for the direct observation and quantification of these metabolic fates. nih.gov
Table 1: Tracing Methionine Metabolism in Different Cancer Cell Lines
| Cell Line | Methionine Fate | Key Observation | Reference |
| MDA-MB-231 | Primarily enters polyamine synthesis | Low labeling of transsulfuration pathway metabolites | nih.gov |
| HCT116 | Enters transsulfuration pathway | Labeling detected in homocysteine and cystathionine | nih.gov |
| SW480 | Enters transsulfuration pathway | Labeling detected in homocysteine and cystathionine | nih.gov |
Methyl Group Donation to DNA, RNA, and Proteins
Methionine, in the form of S-adenosylmethionine (SAM), is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins. mdpi.comnih.gov These epigenetic and post-translational modifications play crucial roles in regulating gene expression and protein function. researchgate.net L-METHIONINE (13C5; 15N) allows researchers to trace the methyl group from methionine to these critical macromolecules.
Table 2: Applications of L-METHIONINE (13C5; 15N) in Methylation Studies
| Application | Research Focus | Analytical Technique | Reference |
| DNA Methylation | Quantifying the contribution of methionine to the DNA methylome | LC-HRMS/MS | researchgate.net |
| RNA Methylation | Tracing methionine-derived methyl groups in various RNA species | Mass Spectrometry | nih.gov |
| Protein Methylation | Identifying and quantifying protein methylation sites | Mass Spectrometry | mdpi.com |
Metabolic Flux Analysis in Cellular Models
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govembopress.org L-METHIONINE (13C5; 15N) is a key tracer in MFA studies, enabling the precise measurement of carbon and nitrogen flow through interconnected metabolic pathways. nih.govembopress.org
Quantification of Carbon and Nitrogen Fluxes Through Central Metabolism
The dual labeling of L-METHIONINE (13C5; 15N) with both heavy carbon and nitrogen isotopes allows for the simultaneous tracing of these elements through central carbon and nitrogen metabolism. nih.govembopress.org This is particularly valuable for understanding how the metabolism of amino acids is integrated with other major metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis. yuntsg.comnih.gov
By analyzing the mass isotopomer distribution of downstream metabolites, researchers can construct detailed metabolic flux maps. nih.govembopress.org For example, studies have used this approach in mycobacteria to quantify carbon and nitrogen fluxes, revealing glutamate (B1630785) as a central hub for nitrogen metabolism. nih.govembopress.org This type of analysis provides a comprehensive view of cellular metabolism that is not attainable with single-isotope tracers. nih.gov
Identification of Rate-Limiting Steps in Anabolic and Catabolic Pathways
For instance, if a high level of a labeled precursor is observed with a low level of its product, it suggests that the enzyme catalyzing this reaction is a rate-limiting step. This information is crucial for understanding metabolic regulation and for identifying potential targets for therapeutic intervention in diseases characterized by altered metabolism, such as cancer. bohrium.com
Understanding Metabolic Reprogramming in Cellular Stress and Adaptation
Cells often reprogram their metabolic pathways in response to various stresses, such as nutrient deprivation, oxidative stress, or exposure to toxins. nih.gov L-METHIONINE (13C5; 15N) is an invaluable tool for studying this metabolic reprogramming. creative-proteomics.com
For example, under conditions of oxidative stress, the demand for the antioxidant glutathione, which is synthesized from cysteine derived from the transsulfuration pathway, may increase. nih.gov By tracing L-METHIONINE (13C5; 15N), researchers can quantify the increased flux through the transsulfuration pathway in response to oxidative stress. nih.govcreative-proteomics.com This helps to elucidate the adaptive mechanisms that cells employ to maintain redox homeostasis. creative-proteomics.com
Amino Acid Homeostasis and Interconversion Studies
L-METHIONINE (13C5; 15N) is also utilized in studies of amino acid homeostasis and the interconversion between different amino acids. nih.govcreative-proteomics.com The body maintains a delicate balance of amino acids, and disruptions in this balance are associated with various diseases.
Elucidation of Methionine Interconversion with Other Amino Acids
The use of L-METHIONINE (13C5; 15N) and other isotopically labeled amino acids has been instrumental in unraveling the complex pathways of methionine interconversion. These studies provide insights into how methionine contributes to the synthesis of other crucial amino acids and related compounds.
One of the primary metabolic fates of methionine is its conversion to homocysteine, which can then be directed into the transsulfuration pathway to produce cysteine. nih.gov By tracing the ¹³C and ¹⁵N labels from L-METHIONINE (13C5; 15N), researchers can quantify the flux of methionine through this pathway. For instance, studies can measure the appearance of the labeled atoms in downstream metabolites like cystathionine and cysteine, providing direct evidence of the conversion process. mdpi.com
Furthermore, the nitrogen atom from L-METHIONINE (13C5; 15N) can be traced to other amino acids through transamination reactions. This allows scientists to map the contribution of methionine's nitrogen to the broader amino acid pool within the cell. rsc.org
A key area of investigation has been the methionine salvage pathway, where methionine is regenerated from its metabolic byproducts. nih.gov For example, in the synthesis of polyamines like spermidine (B129725) and spermine, the aminopropyl group is donated from S-adenosylmethionine (SAM), a direct derivative of methionine. nih.gov Isotope tracing studies can elucidate the efficiency of this pathway and its interconnectedness with other metabolic routes. nih.gov
Research has also explored the interconversion of different forms of methionine, such as the conversion of D-methionine and methionine analogs like 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) to L-methionine. nih.gov While these studies often use different labeling strategies, the principles of isotope tracing remain the same, highlighting the metabolic plasticity surrounding this essential amino acid. nih.gov
Table 1: Selected Research Findings on Methionine Interconversion
| Labeled Precursor | Organism/Cell Type | Key Finding |
| [U-¹³C₅,¹⁵N]l-methionine | Entamoeba histolytica | Demonstrated the synthesis of S-methylcysteine (SMC) from methionine, indicating a pathway for sulfur assimilation and interconversion. nih.gov |
| [¹³C,¹⁵N]Glycine & (1-¹³C)Phenylalanine | Aspergillus oryzae | Revealed an unexpected biosynthetic pathway where two phenylalanine molecules and one glycine (B1666218) molecule are precursors, showcasing complex interconversion. beilstein-journals.org |
| ¹³C-labeled methionine | Human fibrosarcoma cells | Quantified the flux of methionine into transmethylation and propylamine (B44156) transfer pathways, showing significant metabolic activity. nih.gov |
Investigating Amino Acid Pool Dynamics and Exchange Rates
L-METHIONINE (13C5; 15N) is a powerful tracer for studying the dynamics of amino acid pools and their exchange rates between different compartments, such as the intracellular and extracellular environments. nih.gov These studies are crucial for understanding how cells maintain amino acid homeostasis and respond to metabolic demands. nih.gov
A significant challenge in metabolic research is accounting for the mixing of intracellular and extracellular metabolite pools. nih.gov Isotope tracing with L-METHIONINE (13C5; 15N) allows researchers to address this by measuring the isotopic enrichment kinetics in both compartments. nih.gov By feeding cells with the labeled methionine and tracking its incorporation over time, scientists can calculate the rates of methionine uptake, efflux, and net consumption. nih.gov
These kinetic studies provide a more dynamic picture than steady-state metabolic flux analysis. nih.gov They can reveal how quickly intracellular amino acid pools turn over and how they are influenced by external concentrations and cellular metabolic activities. For example, research has shown that the exchange of isotopes between intracellular and media metabolite pools can prevent the system from reaching a steady state, highlighting the importance of kinetic analysis. nih.gov
The dual labeling of L-METHIONINE (13C5; 15N) with both ¹³C and ¹⁵N offers an additional layer of information. It allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atom of the amino acid. rsc.org This is particularly useful for dissecting pathways where the carbon and nitrogen may have different metabolic fates. rsc.org For instance, the carbon backbone might be incorporated into a protein, while the nitrogen atom is transferred to another amino acid.
Table 2: Research Findings on Amino Acid Pool Dynamics
| Tracer | Cell Type/Organism | Research Focus | Key Finding |
| ¹³C-methionine | Human fibrosarcoma cells | Quantifying methionine metabolic fluxes | Developed a method to account for the mixing of intracellular and extracellular pools, enabling accurate flux quantification. nih.gov |
| ¹³C and ¹⁵N-labeled nutrients | Human cells | Simultaneous tracing of carbon and nitrogen metabolism | High-resolution mass spectrometry can be used to trace both isotopes simultaneously, providing a more comprehensive view of amino acid metabolism. rsc.org |
| L-[1-¹³C]methionine and L-[¹⁵N]methionine | Human infants | Methionine retention from infant formula | High retention rates of both the carboxyl carbon and the nitrogen from supplemental methionine were observed, indicating efficient utilization. nih.gov |
Investigation of L Methionine 13c5; 15n Utility in Model Organism Research
Non-Mammalian Animal Models (e.g., C. elegans, Drosophila melanogaster, Zebrafish)
The fruit fly Drosophila melanogaster, the nematode Caenorhabditis elegans, and the zebrafish are cornerstone models in biological research due to their genetic tractability and short lifecycles. riken.jp The use of L-METHIONINE (B1676389) (13C5; 15N) in these organisms enables detailed investigation into fundamental biological processes.
Developmental Biology and Growth Regulation Studies
Stable isotope tracing with compounds like L-METHIONINE (13C5; 15N) is instrumental in understanding the metabolic underpinnings of development and growth. In Drosophila, such tools help elucidate how nutrient availability, including specific amino acids like methionine, influences developmental trajectories and organ growth. biorxiv.org For instance, studies can track how labeled methionine is incorporated into new proteins and other metabolites essential for building tissues during the larval stage. biorxiv.org This approach allows for the quantification of metabolic fluxes that support the rapid growth and cell proliferation characteristic of development.
Aging Research and Nutrient Restriction Effects
Methionine metabolism is a key player in the biology of aging. nih.govnih.gov Dietary restriction of methionine has been shown to extend lifespan in a variety of organisms, including yeast, flies, and worms. nih.govbiorxiv.org L-METHIONINE (13C5; 15N) is a critical tool for dissecting the mechanisms behind these effects. pnas.orgnih.gov
In Drosophila, researchers have used ¹³C5-methionine to trace how methionine metabolism is reprogrammed with age. pnas.orgnih.gov These studies have identified age-related impairments in methionine flux and have shown that manipulating methionine metabolism can extend lifespan. pnas.org For example, feeding flies with ¹³C5-methionine allows for the measurement of flux through different branches of methionine metabolism, such as the transsulfuration and methylation pathways, revealing how these change in older animals. biorxiv.org
Similarly, in C. elegans, metabolomic studies have highlighted significant alterations in the methionine cycle during aging. nih.govnih.gov The use of stable isotopes helps to quantify these changes and understand how nutrient restriction, which often involves reduced methionine intake, impacts longevity. nih.govplos.org These studies have shown that long-lived worm mutants often exhibit common changes in one-carbon metabolism, which is directly linked to the methionine cycle. nih.gov
| Model Organism | Research Focus | Key Findings from Isotope Tracing | Reference |
|---|---|---|---|
| Drosophila melanogaster | Age-related changes in methionine metabolism | Demonstrated significant alterations in the activity of different branches of methionine metabolism as flies age. Used to quantify the impact of genetic methionine restriction (MetR). | pnas.orgnih.gov |
| Drosophila melanogaster | Interaction between dietary amino acids and lifespan | Methionine restriction extends lifespan, particularly under low amino acid conditions. Isotope tracing can clarify the metabolic reprogramming involved. | nih.govnih.gov |
| C. elegans | Metabolic signatures of longevity pathways | Identified the methionine cycle as a convergent point for longevity regulation across different genetic pathways. | nih.gov |
| C. elegans | Role of methionine cycle in glycine-induced lifespan extension | Showed that the lifespan-extending effects of glycine (B1666218) are dependent on a functional methionine cycle. | plos.org |
Microbial Systems (Bacteria, Yeast, Fungi, Protozoa)
Microbial systems are workhorses for metabolic research and biotechnology. nih.gov The use of L-METHIONINE (13C5; 15N) in these organisms provides a detailed view of their amino acid metabolism and aids in their engineering for industrial purposes. nih.govresearchgate.net
Characterization of Microbial Amino Acid Biosynthesis and Catabolism
L-METHIONINE (13C5; 15N) is used to elucidate the complex pathways of amino acid metabolism in microbes. asm.orgasm.orgresearchgate.net In yeast, such as Saccharomyces cerevisiae, labeled methionine can be used to trace the flow of carbon and nitrogen through the intricate network of sulfur metabolism. nih.govnih.gov This includes tracking the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, and its subsequent conversion to other metabolites. nih.govnih.gov Studies using ¹³C-labeled substrates can quantify the metabolic flux through pathways like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway, revealing how they support amino acid synthesis. nih.gov
In bacteria, L-METHIONINE (13C5; 15N) can be employed to study the diverse catabolic pathways for sulfur-containing amino acids. nih.gov For example, in cheese-ripening bacteria, tracing the breakdown of labeled methionine can identify the enzymatic steps that lead to the production of volatile sulfur compounds, which are crucial for flavor development. nih.gov Similarly, in protozoa like Trichomonas vaginalis, stable isotope labeling has revealed major differences in methionine and cysteine metabolism compared to related species, highlighting unique metabolic adaptations. plos.org
| Microorganism | Research Area | Methodology | Key Insight | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Amino Acid Synthesis | 15N-ammonium sulfate (B86663) tracing | Demonstrated rapid incorporation of nitrogen into newly synthesized amino acids, with mitochondria playing a key role in adapting to methionine restriction. | nih.gov |
| Cheese-Ripening Bacteria | Amino Acid Catabolism | Use of 13C-methionine and NMR | Helped to elucidate the multi-step enzymatic pathways for methionine degradation into flavor compounds like methanethiol. | nih.gov |
| Trichomonas vaginalis (Protozoa) | Comparative Metabolomics | 13C-glucose labeling and LC-MS | Revealed unique aspects of methionine metabolism, including the catabolism of homocysteine by methionine γ-lyase. | plos.org |
| Soil Microbial Communities | Carbon Metabolism | 13C-labeled amino acid tracing | Showed that the fate of carbon from amino acids in metabolites is driven by the specific carbon source supplied to the community. | asm.org |
Metabolic Engineering and Pathway Optimization
Metabolic engineering aims to rewire the metabolism of microbes to enhance the production of valuable chemicals, such as amino acids. nih.gov L-METHIONINE (13C5; 15N) is a key component of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify intracellular metabolic rates. researchgate.netnih.gov This information is invaluable for identifying metabolic bottlenecks and guiding genetic engineering strategies. researchgate.net
For instance, in the production of S-adenosyl-L-methionine (SAM) by Saccharomyces cerevisiae, ¹³C-MFA has been used to compare the metabolic flux distributions between high-producing strains and control strains. nih.gov Such analyses revealed that enhanced SAM production is linked to increased flux through the TCA cycle and higher respiration activity, providing clear targets for further strain improvement. nih.gov By understanding how carbon from a labeled source like glucose or methionine flows through the central carbon metabolism, engineers can make rational decisions to divert metabolic resources towards the desired product, overcoming the complex regulatory mechanisms that often limit production. nih.govresearchgate.net
Investigation of Interspecies Metabolite Transfer and Interactions
The use of L-METHIONINE (13C5; 15N) has been pivotal in elucidating the intricate metabolic exchanges that occur between different species, particularly within microbial communities. These interactions are fundamental to the function and stability of many ecosystems, including the human oral microbiome.
A notable study investigated the interaction between two oral bacteria, Streptococcus gordonii and Fusobacterium nucleatum, and its effect on the production of methyl mercaptan (CH₃SH), a volatile compound associated with halitosis. nih.gov F. nucleatum is a significant producer of CH₃SH, and its production is stimulated when co-cultured with S. gordonii. nih.gov By using L-METHIONINE (13C5; 15N) as a tracer, researchers were able to track the metabolic fate of methionine in this interspecies relationship.
The research revealed that ornithine, a metabolite excreted by S. gordonii, is a key factor in this interaction. The uptake of ornithine by F. nucleatum accelerates its own polyamine synthesis, which in turn increases the demand for methionine. nih.gov The stable isotope tracing confirmed that this heightened demand leads to an upregulation of the methionine metabolic pathway in F. nucleatum, resulting in the elevated production of CH₃SH. nih.govsdsc.edu These findings demonstrate a clear case of interspecies metabolite transfer fueling a specific metabolic output, providing critical insight into the mechanisms governing oral microbial communities. nih.gov
Table 1: Interspecies Interaction between S. gordonii and F. nucleatum
| Interacting Species | Metabolite Transferred | Effect on Receiving Species (F. nucleatum) | Outcome |
|---|
Plant Biology Research
In plant biology, L-METHIONINE (13C5; 15N) is an invaluable tool for dissecting fundamental physiological processes. Methionine is an essential amino acid in plants, serving not only as a building block for proteins but also as a precursor to a wide array of vital compounds, including the plant hormone ethylene (B1197577) and the universal methyl donor S-Adenosylmethionine (SAM). maxapress.comnih.gov
Tracing Ethylene Biosynthesis and Plant Hormone Regulation
Ethylene is a gaseous plant hormone that regulates a vast spectrum of developmental processes, from seed germination to fruit ripening and senescence. nih.govnih.gov The biosynthesis of ethylene is a relatively simple, yet tightly regulated, two-step pathway that begins with methionine. nih.govresearchgate.net
Formation of SAM: Methionine is converted to S-Adenosylmethionine (SAM) by the enzyme SAM synthetase (SAMS). maxapress.comresearchgate.net
Conversion to ACC: SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS). nih.govresearchgate.net
Ethylene Production: Finally, ACC is oxidized to form ethylene by the enzyme ACC oxidase (ACO). nih.govresearchgate.net
The use of L-METHIONINE (13C5; 15N) allows researchers to trace the flow of carbon and nitrogen from methionine through this entire pathway. By tracking the incorporation of the heavy isotopes into the intermediates (SAM and ACC) and the final product (ethylene), scientists can quantify the rates of synthesis and identify regulatory bottlenecks in the pathway under various conditions. nih.govnih.gov This provides a dynamic view of hormone regulation that is crucial for understanding plant growth and responses to environmental cues.
Table 2: Key Steps in Ethylene Biosynthesis
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | L-Methionine | SAM Synthetase (SAMS) | S-Adenosylmethionine (SAM) |
| 2 | S-Adenosylmethionine (SAM) | ACC Synthase (ACS) | 1-aminocyclopropane-1-carboxylic acid (ACC) |
S-Adenosylmethionine (SAM) Cycle Dynamics in Plant Development and Stress Responses
S-Adenosylmethionine (SAM) is a central molecule in plant metabolism, produced directly from methionine and ATP. nih.gov Beyond its role in ethylene production, SAM is the primary donor of methyl groups for the methylation of DNA, proteins, lipids, and other metabolites. nih.govwikipedia.org It is also a precursor for the synthesis of polyamines, which are involved in various aspects of plant development and stress response. nih.gov
To sustain the supply of methionine for these critical functions, plants utilize a metabolic pathway known as the Yang Cycle, which recycles the methylthio- group from a byproduct of ethylene synthesis back into methionine. maxapress.comnih.gov The use of L-METHIONINE (13C5; 15N) enables detailed flux analysis of the SAM cycle. Researchers can monitor how different developmental stages (e.g., flowering, fruit ripening) or environmental stresses (e.g., drought, pathogen attack) alter the allocation of the methionine pool. maxapress.comnih.gov For instance, tracing can reveal whether stress conditions lead to an increased flux towards ethylene and polyamine biosynthesis or affect methylation patterns, providing insights into the metabolic adjustments that underpin plant adaptation and survival. nih.gov
Table 3: Major Functions of the SAM Cycle in Plants
| Process | Role of SAM | Biological Significance |
|---|---|---|
| Methylation | Donates a methyl group | Regulates gene expression (DNA/histone methylation), signaling, and membrane fluidity. nih.govwikipedia.org |
| Ethylene Biosynthesis | Precursor to ACC | Regulates fruit ripening, senescence, and stress responses. nih.govwikipedia.org |
| Polyamine Biosynthesis | Precursor for spermidine (B129725) and spermine | Involved in cell growth, development, and anti-senescence processes. nih.gov |
| Methionine Recycling | Part of the Yang Cycle | Sustains the methionine pool for continuous metabolic activity. maxapress.com |
Nutrient Remobilization and Stress Responses in Plant Systems
Plants must efficiently manage and reallocate nutrients, particularly nitrogen, from older tissues (sources) to younger, developing ones (sinks) or to storage organs like seeds. semanticscholar.org This process, known as nutrient remobilization, is critical for growth and for survival under nutrient-limited or stressful conditions. semanticscholar.org During leaf senescence, proteins in older leaves are broken down into amino acids, which are then transported to other parts of the plant. semanticscholar.org
Recent research has highlighted the specific role of methionine in plant stress responses, particularly to high salinity. nih.gov Studies have shown that applying methionine externally can enhance salt stress resistance in several plant species, including Arabidopsis, soybean, and maize. nih.gov This tolerance is linked to several mechanisms:
Activation of ABA Signaling: Methionine treatment was found to upregulate genes involved in the biosynthesis and signaling of abscisic acid (ABA), a key stress hormone, leading to higher endogenous ABA levels. nih.gov
Osmoprotectant Accumulation: Methionine application promotes the accumulation of proline, an osmoprotectant that helps maintain cellular water balance under osmotic stress. nih.gov
Growth-Defense Trade-off: Methionine appears to act as a regulatory switch, inhibiting primary root growth while bolstering stress adaptation mechanisms, ensuring the plant prioritizes survival under harsh conditions. nih.gov
By using L-METHIONINE (13C5; 15N), researchers can precisely track how exogenously supplied or endogenously synthesized methionine is allocated during stress. This allows for the quantification of its incorporation into proteins, its conversion to other protective compounds, and its role in signaling pathways, providing a clearer picture of its contribution to stress resilience.
Table 4: Effects of Methionine on Plant Salt Stress Response
| Parameter | Effect of Methionine Application | Mechanism |
|---|---|---|
| Salt Tolerance | Increased | Enhanced resistance in Arabidopsis, soybean, and maize. nih.gov |
| ABA Levels | Increased | Upregulation of ABA biosynthetic and signaling genes. nih.gov |
| Proline Content | Increased | Accumulation of osmoprotectant. nih.gov |
| Oxidative Damage | Decreased | Lower levels of malondialdehyde. nih.gov |
| Primary Root Growth | Inhibited | Prioritizes stress adaptation over growth. nih.gov |
Theoretical Frameworks and Computational Modeling in Isotope Tracing Studies
Stoichiometric and Kinetic Models for Metabolic Network Analysis
Stoichiometric models form the foundation of metabolic network analysis by providing a map of all known biochemical reactions within a cell and the precise relationships between substrates and products. However, these models are often underdetermined, meaning they define the possible routes of metabolism without quantifying the flow, or flux, through them. nih.gov Stable isotope tracing with molecules such as L-Methionine (B1676389) (¹³C₅; ¹⁵N) provides the experimental constraints needed to resolve these ambiguities. nih.gov
By introducing L-Methionine labeled with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N), researchers can simultaneously track the fate of the carbon skeleton and the amino group of this essential amino acid through the metabolic network. ethz.chnih.gov This dual-labeling strategy is particularly powerful for constructing comprehensive carbon-nitrogen metabolic models. ethz.ch The pattern of ¹³C and ¹⁵N incorporation into downstream metabolites, such as other amino acids and nucleotides, provides direct evidence of pathway activity. This information is used to solve for the unknown flux values in the stoichiometric model, effectively quantifying the rates of intracellular reactions (kinetics). eurisotop.com For example, studies using dual isotopic labeling have been instrumental in quantifying nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria, establishing glutamate (B1630785) as a central hub for nitrogen metabolism. nih.gov This approach allows for the quantitative resolution of both carbon and nitrogen fluxes, providing a highly detailed view of cellular metabolism. nih.gov
Isotope Dilution and Enrichment Calculations for Quantitative Biology
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard technique for the precise quantification of molecules, including proteins and peptides, in complex biological samples. chemie-brunschwig.ch The fundamental principle of IDMS involves the introduction of a known quantity of an isotopically labeled internal standard—in this case, L-Methionine (¹³C₅; ¹⁵N)—into a sample. The labeled standard is chemically identical to the endogenous, unlabeled molecule (the "tracee") but is distinguishable by its higher mass due to the heavy isotopes.
Mass spectrometry is used to measure the ratio of the tracer to the tracee directly. eurisotop.com From this ratio, the absolute concentration of the endogenous methionine can be calculated with high accuracy. Beyond simple quantification, the enrichment of the heavy isotopes in downstream products is calculated to determine rates of synthesis and turnover. For instance, the rate of protein synthesis can be determined by measuring the rate of incorporation of labeled methionine into newly synthesized proteins. eurisotop.com The atomic percent enrichment of ¹⁵N in peptides can reveal information about a specific protein's turnover rate. buchem.com
Computational models are essential for accurately calculating enrichment, especially when dealing with complex biological processes. These models must account for factors like the natural abundance of heavy isotopes and potential metabolic "scrambling," where isotopes are transferred to other molecules in unexpected ways. nih.gov Advanced strategies involve simulating the expected isotope patterns for all possible labeled states of a peptide and using linear combinations of these simulations to best fit the experimentally measured data. nih.govnih.gov This approach corrects for metabolic alterations and provides a highly accurate determination of ¹³C and ¹⁵N incorporation levels. nih.gov
Table 1: Example of Mass Isotopomer Distribution (MID) Data for a Methionine-Containing Peptide
| Mass Isotopomer | Description | Relative Abundance (%) | Interpretation |
|---|---|---|---|
| M+0 | Peptide with all light isotopes (¹²C, ¹⁴N) | 45 | Represents the pre-existing, unlabeled pool of the peptide. |
| M+6 | Peptide incorporating one L-Methionine (¹³C₅; ¹⁵N) | 55 | Represents newly synthesized peptide during the labeling experiment. |
Computational Algorithms for Metabolic Flux Estimation from Isotopic Data
The conversion of raw mass isotopomer distribution data into a quantitative map of metabolic fluxes is achieved through a practice known as ¹³C-Metabolic Flux Analysis (MFA). mdpi.comresearchgate.net This process relies heavily on sophisticated computational algorithms that fit the experimental labeling data to a metabolic network model. mdpi.com These algorithms iteratively simulate the propagation of the isotope tracer through the proposed network and adjust the flux values for each reaction until the predicted labeling patterns of metabolites match the measured data as closely as possible.
Several computational tools and mathematical approaches have been developed to perform MFA. The choice of algorithm can impact the accuracy and precision of the resulting flux estimates. nih.gov
Elementary Metabolite Unit (EMU) Framework: A common approach that simplifies the complex atom transitions within the metabolic network, reducing the computational burden.
Bayesian Model Averaging (BMA): A powerful statistical method that provides a more robust flux estimation by considering multiple network models simultaneously. ethz.chnih.gov This approach is particularly useful for resolving reaction bidirectionalities and improving the resolution of complex metabolic nodes. nih.gov
Software Packages: Researchers utilize specialized software that implements these algorithms. Examples include INCA, ¹³CFLUX2, and HOPS, which facilitate the complex calculations required for flux inference from dual ¹³C/¹⁵N labeling experiments. ethz.chresearchgate.net
These computational methods are the engine of MFA, enabling the estimation of hundreds of individual reaction rates throughout central metabolism. nih.gov
Table 2: Computational Algorithms and Software in Metabolic Flux Analysis
| Algorithm / Software | Primary Function | Relevance to L-Methionine (¹³C₅; ¹⁵N) Tracing |
|---|---|---|
| Bayesian Model Averaging (BMA) | Performs statistically rigorous flux inference by averaging over multiple models. | Used to quantitatively resolve both carbon and nitrogen fluxes from dual-labeling data. nih.gov |
| INCA / ¹³CFLUX2 | Software packages that implement algorithms to estimate metabolic fluxes from isotopic data. | Enables the computational estimation of fluxes by combining labeling patterns, uptake/secretion rates, and the network model. ethz.chresearchgate.net |
| Isotope Pattern Simulation | Generates theoretical mass isotopomer distributions for a given level of isotope enrichment. | Crucial for accurate enrichment calculations by fitting simulated patterns to experimental data to correct for anomalies. nih.govnih.gov |
Integration of Isotopic Tracing Data with Multi-Omics Technologies (Transcriptomics, Proteomics, Metabolomics)
Isotope tracing with L-Methionine (¹³C₅; ¹⁵N) provides a functional readout of the metabolic phenotype (the fluxome), which is highly complementary to other "omics" technologies. researchgate.net Integrating these different data types provides a more holistic, systems-level understanding of cellular regulation.
Transcriptomics (RNA sequencing) reveals the gene expression profile, indicating the metabolic pathways that the cell has the potential to use.
Proteomics (mass spectrometry) quantifies the abundance of proteins, showing the cellular machinery (enzymes) that is actually present to carry out metabolic reactions.
Metabolomics provides a snapshot of the concentrations of various metabolites at a single point in time.
Fluxomics (Isotope Tracing) quantifies the actual, dynamic activity of metabolic pathways, showing how substrates are converted to products in real-time.
The integration of these datasets is synergistic. For example, transcriptomic or proteomic data can be used as constraints in metabolic flux models to increase the accuracy of flux predictions. nih.gov Conversely, a measured change in metabolic flux, identified through tracing, can provide a functional context for interpreting observed changes in gene or protein expression. If a pathway's flux increases, researchers can look at the transcriptomic and proteomic data to see if this is due to increased expression of the relevant enzymes. This integrated approach is crucial for moving beyond simple correlation to understanding the causal drivers of metabolic dysfunction in disease. nih.gov
Table 3: Integration of Multi-Omics Data with Isotope Tracing
| Omics Technology | Information Provided | Integration with L-Methionine (¹³C₅; ¹⁵N) Tracing |
|---|---|---|
| Transcriptomics | Measures mRNA levels (gene expression). | Provides evidence for the transcriptional regulation of metabolic pathways whose fluxes are measured by the tracer. |
| Proteomics | Measures protein abundance. | Quantifies the enzymes available for the reactions whose rates are determined by flux analysis. researchgate.net |
| Metabolomics | Measures metabolite concentrations. | Provides the static "state" of the system, while tracing reveals the "flow" between metabolite pools. |
| Fluxomics | Measures metabolic reaction rates (fluxes). | Provides the ultimate functional output of the metabolic network, giving context to all other omics data. nih.gov |
Future Directions and Emerging Research Perspectives for L Methionine 13c5; 15n
Development of Novel Isotope Labeling Strategies and Analytics
The utility of L-METHIONINE (B1676389) (13C5; 15N) is intrinsically linked to the sophistication of isotope labeling strategies and the analytical techniques used for detection. Future research is focused on enhancing these aspects to improve the resolution and scope of metabolic flux analysis.
One area of development involves the creation of more complex labeling patterns beyond uniform labeling. While L-METHIONINE (13C5; 15N) provides comprehensive tracking of the carbon and nitrogen backbone, future strategies may involve selective labeling of specific positions to probe particular enzymatic reactions with greater precision. Advances in synthetic chemistry will be crucial for the cost-effective production of these more intricate tracers.
In the realm of analytics, the coupling of stable isotope labeling with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy continues to evolve. nih.gov Novel MS-based techniques, such as multi-dimensional chromatography and advanced ion mobility spectrometry, will offer improved separation and identification of labeled metabolites in complex biological samples. nih.gov These advancements will enable more accurate quantification of isotopologue distribution, which is critical for precise flux calculations. Furthermore, developments in NMR, particularly for in-vivo studies, will allow for non-invasive, real-time monitoring of methionine metabolism in living organisms. nih.gov
| Analytical Technique | Advantage in L-METHIONINE (13C5; 15N) Tracing | Future Development |
| High-Resolution Mass Spectrometry (HRMS) | High sensitivity and specificity for detecting labeled metabolites. | Integration with advanced separation techniques for enhanced resolution of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and positional isotopomer analysis. nih.gov | Increased sensitivity and application for in-vivo, real-time metabolic monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for the analysis of volatile derivatives of amino acids. | Development of new derivatization methods to improve compound stability and ionization efficiency. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for the analysis of a wide range of metabolites in biological fluids. nih.gov | Miniaturization and automation for high-throughput analysis of large sample cohorts. |
Expansion into Unexplored Biological Systems and Pathways
While methionine metabolism has been extensively studied in common model organisms and cell lines, the use of L-METHIONINE (13C5; 15N) is expanding into less conventional biological systems. This exploration promises to uncover novel metabolic pathways and regulatory mechanisms.
One such frontier is the study of the gut microbiome and its interaction with the host. Tracing the metabolism of L-METHIONINE (13C5; 15N) can elucidate how dietary methionine is utilized by different microbial species and how microbial metabolites of methionine influence host physiology. For instance, studies on Fusobacterium nucleatum have utilized [¹³C5, ¹⁵N] l-methionine to profile the methionine salvage pathway, revealing insights into the production of volatile sulfur compounds associated with halitosis. researchgate.net This approach can be extended to investigate the role of methionine metabolism in various gut-related diseases.
Furthermore, the application of L-METHIONINE (13C5; 15N) in plant biology is an emerging area. Understanding how plants synthesize and utilize methionine is crucial for improving crop yield and nutritional value. Isotope tracing can help to identify key enzymes and regulatory points in plant methionine metabolic networks, providing targets for genetic engineering.
The study of extremophiles, organisms that thrive in extreme environments, is another exciting avenue. Investigating their unique metabolic adaptations using stable isotope tracers can provide insights into the evolution of metabolic pathways and may lead to the discovery of novel enzymes with industrial applications.
Advanced Methodologies for Spatiotemporal Resolution of Metabolic Fluxes
A significant challenge in metabolic research is to understand how metabolic pathways are organized in space and time within a cell or tissue. Traditional metabolic flux analysis provides an average flux rate across a population of cells. However, new methodologies are being developed to provide a higher spatiotemporal resolution of metabolic fluxes using tracers like L-METHIONINE (13C5; 15N).
Imaging mass spectrometry, such as matrix-assisted laser desorption/ionization (MALDI) imaging, coupled with stable isotope tracing, allows for the visualization of the spatial distribution of labeled metabolites within tissue sections. springernature.com This technique can reveal metabolic heterogeneity within a tumor, for example, identifying regions with distinct methionine metabolic profiles that may correlate with different cancer cell phenotypes.
For temporal resolution, dynamic labeling experiments, also known as pulse-chase experiments, are becoming more sophisticated. nih.gov By introducing L-METHIONINE (13C5; 15N) for a defined period and then switching to an unlabeled source, researchers can track the kinetics of metabolite synthesis and turnover. nih.gov This approach provides a more dynamic picture of metabolic regulation in response to various stimuli.
| Methodology | Principle | Application with L-METHIONINE (13C5; 15N) |
| Imaging Mass Spectrometry (e.g., MALDI) | Visualization of the spatial distribution of molecules in tissue sections. springernature.com | Mapping the distribution of labeled methionine and its metabolites within different regions of a tissue. |
| Dynamic Isotope Labeling (Pulse-Chase) | Tracking the incorporation and clearance of a labeled tracer over time. nih.gov | Determining the rates of methionine uptake, protein synthesis, and catabolism in response to stimuli. |
| Subcellular Fractionation with Isotope Tracing | Separation of cellular organelles followed by isotopic analysis of metabolites. | Quantifying methionine metabolic fluxes within specific cellular compartments like mitochondria. |
Integration with Artificial Intelligence and Machine Learning for Data Interpretation
The increasing complexity and volume of data generated from stable isotope tracing experiments present a significant challenge for data analysis and interpretation. The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a powerful approach to address this challenge. osti.gov
Machine learning algorithms can be trained to recognize patterns in large metabolomics datasets, helping to identify subtle changes in methionine metabolism that may be missed by traditional statistical methods. researchgate.net For example, an artificial neural network could be trained on mass spectrometry data from L-METHIONINE (13C5; 15N) tracing experiments to classify different cell types or disease states based on their metabolic flux profiles.
The application of AI in isotope identification, while currently more developed in fields like nuclear security, provides a framework for how these technologies can be adapted for metabolic research. researchgate.netnnss.gov As these computational tools become more accessible and powerful, their integration with stable isotope tracing using L-METHIONINE (13C5; 15N) will undoubtedly accelerate the pace of discovery in metabolic science.
Q & A
How can L-Methionine (¹³C₅; ¹⁵N) be synthesized with high isotopic purity for metabolic flux studies?
Level: Basic
Methodological Answer:
L-Methionine (¹³C₅; ¹⁵N) is synthesized via multi-step isotopic incorporation, typically using chemical or enzymatic methods. Key steps include:
- Precursor Selection : Using ¹³C-labeled glucose or ¹⁵N-labeled ammonium salts as isotopic precursors in microbial cultures (e.g., E. coli or yeast) to biosynthesize labeled methionine .
- Reaction Control : Precise regulation of pH (6.5–7.5), temperature (37°C for microbial systems), and substrate concentration to optimize yield and minimize unlabeled byproducts .
- Purification : Chromatographic techniques (e.g., HPLC or ion-exchange) to achieve >98% isotopic purity, verified via mass spectrometry .
What analytical techniques are optimal for quantifying L-Methionine (¹³C₅; ¹⁵N) in complex biological matrices?
Level: Basic
Methodological Answer:
LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) is the gold standard:
-
Column : Raptor Polar X (2.7 µm, 50 mm × 2.1 mm) for resolving methionine from isomers like alloisoleucine .
-
Mass Parameters :
Analyte Precursor Ion (m/z) Product Ion (m/z) CE (eV) L-Methionine 150.1 104.1 10 L-Methionine (¹³C₅; ¹⁵N) 156.1 110.1 10 -
Calibration : Use a 6-point curve with SIL-IS (e.g., Methionine-¹³C₅-¹⁵N) to correct for matrix effects .
How does L-Methionine (¹³C₅; ¹⁵N) improve the resolution of metabolic flux in glutathione synthesis pathways?
Level: Advanced
Methodological Answer:
In isotope tracing experiments, dual labeling (¹³C and ¹⁵N) enables simultaneous tracking of carbon and nitrogen incorporation:
- Experimental Design : Treat cells (e.g., pRCC cancer lines) with ¹³C₅-¹⁵N methionine and monitor label transfer to glutathione (GSH) via LC-HRMS .
- Flux Calculation : Use isotopomer distributions (M+5 for ¹³C₅, M+1 for ¹⁵N) to model contributions of methionine-derived carbons and amines to GSH pools .
- Validation : Cross-check with ¹³C₆-glucose tracing to distinguish de novo synthesis vs. salvage pathways .
How can researchers resolve contradictions in isotopic enrichment data for L-Methionine (¹³C₅; ¹⁵N) across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from methodological variability. Mitigation strategies include:
- Standardized Protocols : Adopt uniform synthesis (e.g., microbial vs. chemical) and purification methods to ensure ≥98% isotopic purity .
- Inter-laboratory Calibration : Use certified reference materials (CRMs) from suppliers like Cambridge Isotope Laboratories for cross-study validation .
- Data Normalization : Correct for natural abundance ¹³C/¹⁵N using software tools (e.g., IsoCor) to eliminate background noise .
What are the challenges in designing multi-isotope experiments using L-Methionine (¹³C₅; ¹⁵N) alongside other labeled amino acids?
Level: Advanced
Methodological Answer:
Key challenges and solutions:
- Spectral Overlap : Differentiate methionine-¹³C₅-¹⁵N from co-eluting isotopes (e.g., Valine-¹³C₅-¹⁵N) using high-resolution MS (HRMS) with ≤3 ppm mass accuracy .
- Cross-feeding : Prevent isotopic exchange by using auxotrophic cell lines or pulse-chase protocols to isolate methionine-specific pathways .
- Cost Optimization : Prioritize labels for rate-limiting steps (e.g., transmethylation reactions) to reduce reagent costs .
How can NMR spectroscopy validate the structural integrity of L-Methionine (¹³C₅; ¹⁵N) in protein folding studies?
Level: Advanced
Methodological Answer:
¹H-¹⁵N HSQC and ¹³C-edited NOESY are critical:
- Coupling Constants : Detect ¹J(¹³C₅-¹⁵N) (~12 Hz) to confirm intact labeling .
- Chemical Shift Perturbations : Compare labeled vs. unlabeled methionine in protein structures to identify conformational changes .
- Sample Preparation : Use deuterated solvents (e.g., D₂O) and reduce disulfide bonds to prevent signal quenching .
How does isotopic scrambling affect L-Methionine (¹³C₅; ¹⁵N) in long-term cell culture experiments?
Level: Advanced
Methodological Answer:
Scrambling occurs via metabolic recycling (e.g., transamination). Mitigation involves:
- Time-course Sampling : Collect timepoints at 0, 12, 24 h to track label redistribution .
- Inhibitors : Add aminooxyacetate (AOA) to block aminotransferases and preserve label specificity .
- Modeling : Use computational tools (e.g., INCA) to account for scrambling in flux calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
